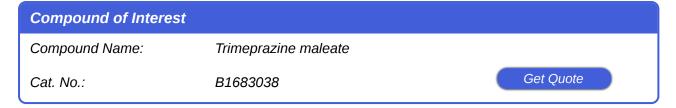


Physicochemical characteristics of trimeprazine maleate for research

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An In-depth Technical Guide on the Physicochemical Characteristics of **Trimeprazine Maleate**

This guide provides a comprehensive overview of the core physicochemical properties of **trimeprazine maleate**, intended for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed experimental methodologies, and visual diagrams to elucidate key concepts.

Section 1: Core Physicochemical Properties

Trimeprazine, also known as alimemazine, is a phenothiazine derivative.[1] Its physicochemical characteristics are fundamental to its formulation, delivery, and pharmacological action. The data presented here pertains to the maleate salt form unless otherwise specified.

Data Presentation

The quantitative physicochemical data for trimeprazine and its maleate salt are summarized in the tables below.

Table 1: Core Physicochemical Characteristics



Property	Value	Unit	Citation
Molecular Formula (Maleate Salt)	C22H26N2O4S	-	[2]
Molecular Weight (Maleate Salt)	414.5	g/mol	[2][3]
Molecular Formula (Free Base)	C18H22N2S	-	[3]
Molecular Weight (Free Base)	298.45	g/mol	[4]
Appearance	Crystals or white to off-white crystalline powder	-	[3]
Melting Point (Free Base)	68	°C	[3][4][5][6]
pKa (Basic)	9.11	-	[5]
LogP (Octanol/Water Partition Coefficient)	4.7	-	[5]

Table 2: Solubility Data

Substance	Solvent	Solubility	Citation
Trimeprazine (Free Base)	Water	0.942 mg/L	[4][5][6][7]
Trimeprazine Tartrate	Water	Soluble	[3]
Trimeprazine Tartrate	Alcohol	Slightly Soluble	[3]
Trimeprazine (Free Base)	DMSO	Soluble	[3]

Section 2: Experimental Protocols



Detailed methodologies for determining the key physicochemical properties cited above are outlined in this section.

2.1: Melting Point Determination (Capillary Method)

The capillary method is a standard pharmacopeial technique for determining the melting point of a solid substance.[8] It is used to identify substances and assess their purity.[9][10]

Methodology:

- Sample Preparation: The trimeprazine sample must be completely dry and finely powdered.
 [8][10]
- Capillary Loading: A small amount of the powdered sample is packed into a thin-walled glass capillary tube to a height of 2-3 mm.[11] The tube is tapped gently to ensure the sample is compact.
- Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus,
 which contains a heating block or oil bath and a high-accuracy thermometer.[8][11]
- Heating: The sample is heated rapidly to a temperature approximately 5-10°C below the expected melting point. The heating rate is then reduced to a constant rate, typically 1°C/min as specified by pharmacopeias.[11]
- Observation and Recording: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is reported as the melting point.[9][11] For pure substances, this range is typically narrow.[12]

2.2: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise and common method for determining the acid dissociation constant (pKa) of a substance.[13][14]

Methodology:

Solution Preparation: A solution of trimeprazine maleate with a known concentration (e.g., 1 mM) is prepared.[13][15] To analyze poorly soluble drugs, co-solvents may be used, but this



requires extrapolation to deduce the pKa in a purely aqueous solution.[14]

- Apparatus Calibration: A potentiometer with a combined pH electrode is calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).[13]
- Titration: The sample solution is placed in a vessel with a magnetic stirrer.[15] A standardized titrant (e.g., 0.1 M NaOH for an acidic salt or 0.1 M HCl for a basic substance) is added in small, precise increments.[13][15]
- Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.[13] The readings are continued until the pH stabilizes after passing the equivalence point.[15]
- Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
 The pKa is determined from the inflection point of this curve, which corresponds to the pH at
 which half of the substance has been neutralized.[13][15] The process is typically repeated
 multiple times to ensure accuracy.[13]

2.3: LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and gold-standard technique for the experimental determination of the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.[16][17]

Methodology:

- Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer for LogD determination) are mixed and allowed to pre-saturate for 24 hours.[18]
- Partitioning: A known amount of trimeprazine is dissolved in one of the phases (typically the
 one in which it is more soluble). This solution is then added to a flask containing the other
 phase.
- Equilibration: The flask is sealed and shaken vigorously for a set period until the partitioning of the compound between the two phases reaches equilibrium.[16][17]



- Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to facilitate this separation.
- Concentration Analysis: A sample is carefully removed from each phase. The concentration
 of trimeprazine in both the n-octanol and aqueous layers is then quantified using an
 appropriate analytical technique, such as UV-Vis spectrophotometry or HPLC.[16]
- Calculation: The LogP is calculated using the following formula: LogP = log10 ([Concentration in Octanol] / [Concentration in Water])

Section 3: Visualizations

The following diagrams illustrate the experimental workflow for characterization and the primary signaling pathway of trimeprazine.

Caption: Experimental workflow for physicochemical characterization.

Caption: Simplified signaling pathway of trimeprazine action.

Trimeprazine exerts its primary therapeutic effects by acting as an antagonist at key neurotransmitter receptors. It competes with histamine for binding at H1-receptors, which leads to a reduction in the symptoms associated with allergic reactions, such as itching (pruritus).[7] [19][20][21] Additionally, trimeprazine blocks dopamine D2 receptors.[22][23][24] This action, particularly in the chemoreceptor trigger zone of the brain, contributes to its antiemetic (antinausea) properties.[22]

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